N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-4,5-dimethyl-2-thienyl)-3,3-diphenylpropanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a thienyl ring, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyano-4,5-dimethyl-2-thienyl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Formation of the Amide Bond: The final step involves the coupling of the thienyl derivative with 3,3-diphenylpropanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5-dimethyl-2-thienyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The cyano group and thienyl ring are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
- N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(4-phenylpiperazino)acetamide
Uniqueness:
- The presence of the diphenylpropanamide moiety distinguishes N-(3-Cyano-4,5-dimethyl-2-thienyl)-3,3-diphenylpropanamide from its analogs, potentially offering unique interactions and properties.
- The combination of the cyano group, thienyl ring, and diphenylpropanamide structure may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H20N2OS/c1-15-16(2)26-22(20(15)14-23)24-21(25)13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13H2,1-2H3,(H,24,25) |
InChI Key |
PMQSZRQRTGPYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.